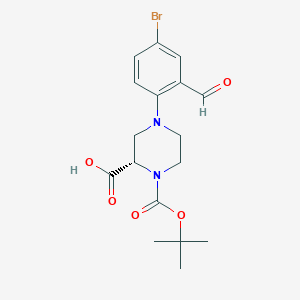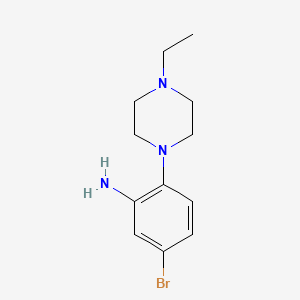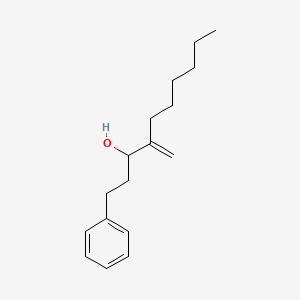
4-Methylidene-1-phenyldecan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylidene-1-phenyldecan-3-ol is a chemical compound known for its unique structure and properties It is characterized by a phenyl group attached to a decanol backbone with a methylidene group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidene-1-phenyldecan-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of palladium-catalyzed allylation cyclization reactions. These reactions are known for their efficiency in constructing complex molecular structures with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methylidene-1-phenyldecan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-Methylidene-1-phenyldecan-3-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Methylidene-1-phenyldecan-3-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-5-methylidene-1,3-dioxolan-2-one
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
4-Methylidene-1-phenyldecan-3-ol is unique due to its specific structural features, such as the presence of a phenyl group and a methylidene group on a decanol backbone. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
187821-45-0 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
4-methylidene-1-phenyldecan-3-ol |
InChI |
InChI=1S/C17H26O/c1-3-4-5-7-10-15(2)17(18)14-13-16-11-8-6-9-12-16/h6,8-9,11-12,17-18H,2-5,7,10,13-14H2,1H3 |
InChI Key |
BHKZYWJCRNCEFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C)C(CCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


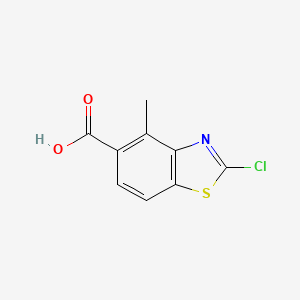
![Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13731877.png)
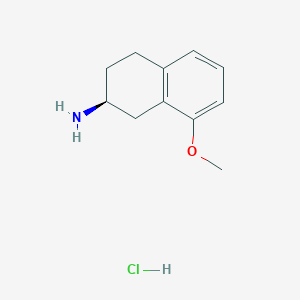
![(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)propanamide](/img/structure/B13731886.png)

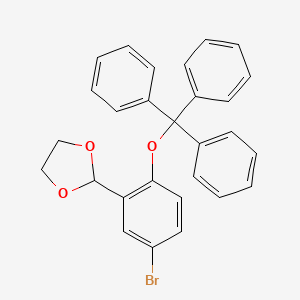
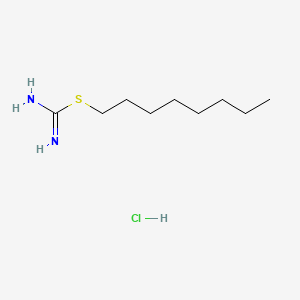

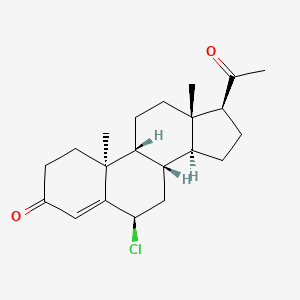

![4-[2-(2H-tetrazol-5-yl)phenyl]phenol](/img/structure/B13731930.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13731933.png)
